

threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether structure elucidation

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Compound of Interest

Compound Name: *threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether*

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An In-depth Technical Guide on the Structure Elucidation of *threo-Guaiacylglycerol- β -O-4'-dehydrodisinapyl Ether*

Audience: Researchers, scientists, and drug development professionals.

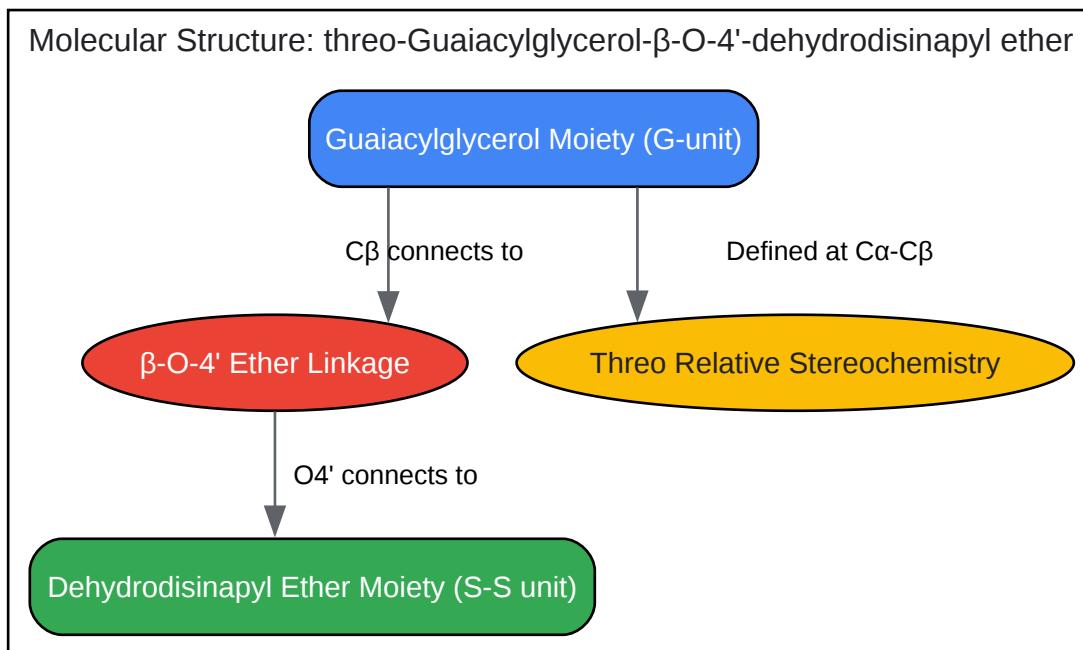
Introduction

threo-Guaiacylglycerol- β -O-4'-dehydrodisinapyl ether is a complex lignan, a class of natural products derived from the oxidative dimerization of phenylpropanoid precursors. It has been identified as a constituent of *Hevea brasiliensis*, the Pará rubber tree.^[1] The structure features a guaiacylglycerol unit linked via a β -O-4' ether bond to a dehydrodisinapyl moiety. The precise determination of its stereochemistry and connectivity is paramount for understanding its biological activity and potential applications.

This technical guide outlines a representative methodology for the complete structure elucidation of this compound, employing modern spectroscopic techniques. While the original isolation and characterization data is not publicly available, this document presents a robust, evidence-based workflow using predicted data derived from closely related and well-documented analogs. The protocols and data are representative of what would be expected from a rigorous structural analysis of a molecule of this type.

Molecular Structure and Logic

The elucidation process relies on a logical workflow that integrates data from multiple analytical techniques to piece together the molecular puzzle.

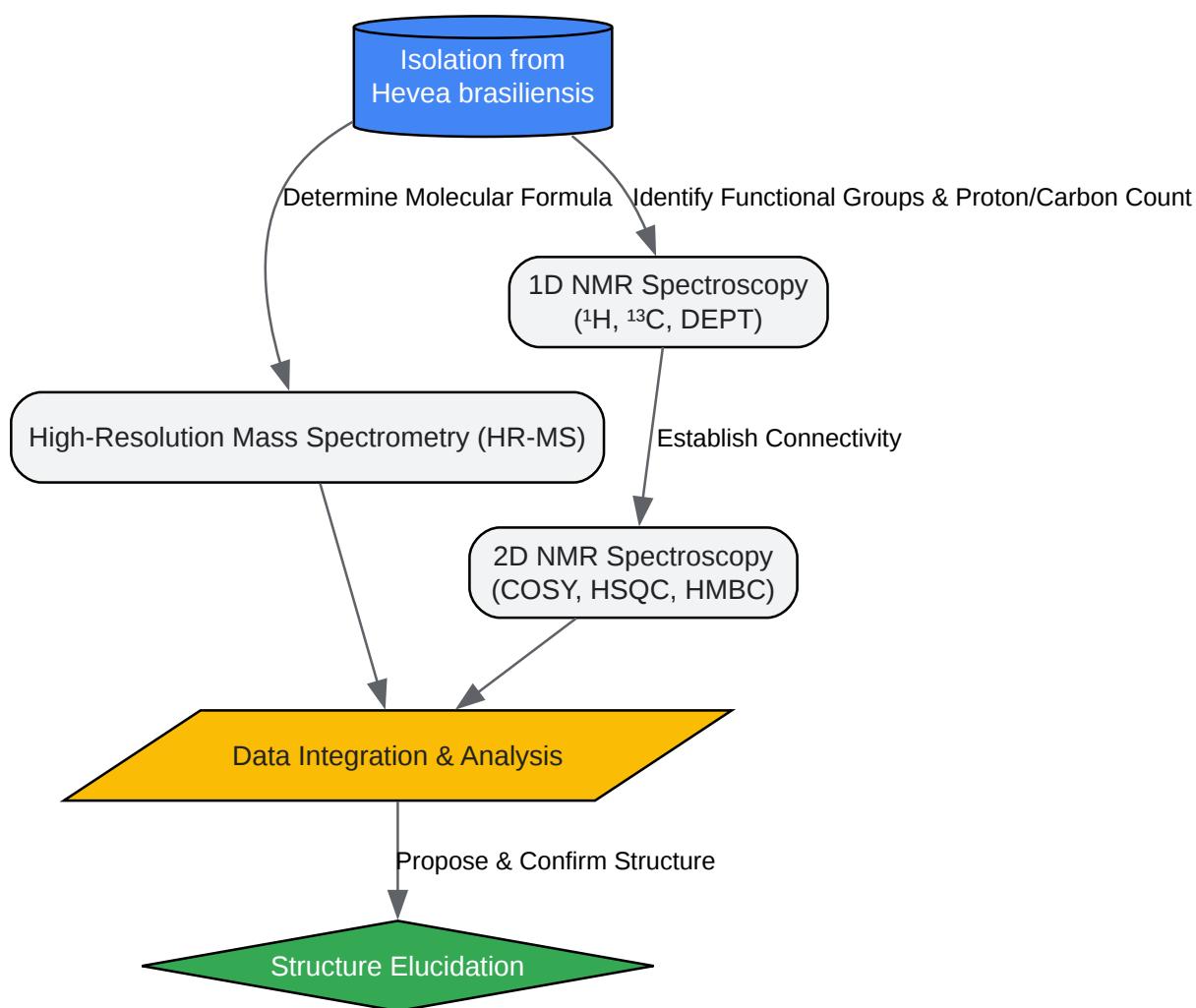


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Caption: Logical components of the target molecule's structure.

Experimental Workflow

The structure determination of a novel natural product follows a standardized workflow, beginning with isolation and culminating in detailed spectroscopic analysis.



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Caption: Standard experimental workflow for natural product structure elucidation.

Data Presentation

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is critical for establishing the molecular formula, which is the first step in structure determination.

Table 1: Representative HR-MS Data

Parameter	Observed Value	Calculated Value	Interpretation
Ion Mode	ESI+	-	Electrospray Ionization, Positive
Adduct	[M+Na] ⁺	-	Sodium Adduct
Observed m/z	611.2105	611.2101	Consistent with formula
Molecular Formula	C ₃₁ H ₃₆ O ₁₁	C ₃₁ H ₃₆ O ₁₁	Confirmed

| Exact Mass | 588.2206 | 588.2207 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the detailed atomic-level information required to determine the carbon skeleton and the precise connectivity of all atoms. The data presented below is a predicted representation for the threo isomer in a common solvent like DMSO-d₆.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Position	δ (ppm)	Multiplicity	J (Hz)	Integration	Assignment
α	4.85	d	5.2	1H	CH- α
β	4.20	m	-	1H	CH- β
γ	3.55	m	-	2H	CH ₂ - γ
G-2	7.10	d	1.8	1H	Ar-H
G-5	6.80	d	8.1	1H	Ar-H
G-6	6.95	dd	8.1, 1.8	1H	Ar-H
G-OCH ₃	3.75	s	-	3H	Methoxy
2', 6'	6.75	s	-	2H	Ar-H
7'	5.10	d	6.5	1H	CH-7'
8'	4.50	m	-	1H	CH-8'
9'	3.65	m	-	2H	CH ₂ -9'

| S-OCH₃ | 3.80 | s | - | 12H | 4 x Methoxy |Table 3: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)

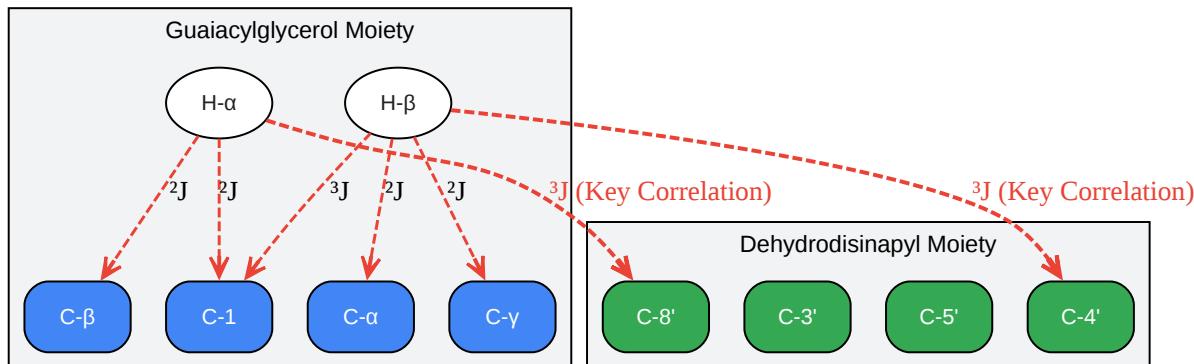
Position	δ (ppm)	DEPT-135	Assignment
α	72.5	CH	C- α
β	85.0	CH	C- β
γ	60.5	CH ₂	C- γ
G-1	131.0	C	Ar-C
G-2	111.5	CH	Ar-C
G-3	148.0	C	Ar-C
G-4	145.5	C	Ar-C
G-5	115.8	CH	Ar-C
G-6	119.5	CH	Ar-C
G-OCH ₃	56.0	CH ₃	Methoxy
1'	135.0	C	Ar-C
2', 6'	105.0	CH	Ar-C
3', 5'	153.0	C	Ar-C
4'	138.5	C	Ar-C
7'	86.0	CH	C-7'
8'	53.5	CH	C-8'
9'	63.0	CH ₂	C-9'

| S-OCH₃ | 56.5 | CH₃ | 4 x Methoxy |

Key Connectivity Confirmation (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for connecting the different spin systems identified by COSY and HSQC. It reveals 2-bond and 3-bond correlations between protons and carbons, establishing the overall molecular structure. The

diagram below highlights the most critical correlations for confirming the β -O-4' linkage and the connection to the dehydrodisinapyl core.



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Caption: Key HMBC correlations confirming the core structure.

The 3J correlation from H- β on the guaiacylglycerol unit to C-4' of the aromatic ring on the other moiety unequivocally establishes the diagnostic β -O-4' ether linkage. Similarly, the correlation from H- α to C-8' helps confirm the dihydrobenzofuran ring system of the dehydrodisinapyl unit.

Experimental Protocols

High-Resolution Mass Spectrometry (HR-MS)

- Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent.
- Sample Preparation: A 1 mg/mL solution of the purified compound is prepared in methanol. This is further diluted to approximately 10 μ g/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
- Method:
 - The sample is introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5 μ L/min.

- The analysis is performed in positive ion mode (ESI+).
- Source Parameters: Gas Temp: 300 °C, Drying Gas: 8 L/min, Nebulizer: 35 psig, Sheath Gas Temp: 350 °C, Sheath Gas Flow: 11 L/min, VCap: 3500 V.
- Data is acquired over a mass range of m/z 100-1000.
- Internal calibration is performed using a reference solution to ensure high mass accuracy (<5 ppm).
- The resulting spectrum is analyzed to find the $[M+H]^+$ or $[M+Na]^+$ adduct and the molecular formula is calculated using the instrument's software.

NMR Spectroscopy

- Instrumentation: Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe, or equivalent.
- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Method:
 - ¹H NMR: A standard single-pulse experiment is run. Key parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 2 s.
 - ¹³C NMR: A standard proton-decoupled experiment (e.g., zgpg30) is run. Key parameters: spectral width of 220 ppm, 2048 scans, relaxation delay of 2 s.
 - DEPT-135: Used to differentiate between CH, CH₂, and CH₃ signals. Standard pulse program is used.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a spin system. Standard cosygpqf pulse sequence.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹J C-H). Standard hsqcedetgpsisp2.3 pulse sequence.

- HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over 2-3 bonds (2J , 3J C-H), essential for connecting fragments. Standard `hmbcgplpndqf` pulse sequence optimized for a long-range coupling of 8 Hz.
- Data Processing: All spectra are processed using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and referencing the solvent peak (DMSO at δ H 2.50 and δ C 39.52).

Conclusion

By systematically applying a suite of modern spectroscopic techniques, the complex structure of threo-Guaiacylglycerol- β -O-4'-dehydrodisinapyl ether can be unequivocally determined. High-resolution mass spectrometry provides the molecular formula, while a combination of 1D and 2D NMR experiments reveals the complete bonding network and relative stereochemistry. The key HMBC correlation between H- β and C-4' serves as the definitive evidence for the characteristic β -O-4' linkage. This comprehensive approach ensures a high degree of confidence in the final elucidated structure, providing a solid foundation for further research into its chemical and biological properties.

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References

- 1. medchemexpress.com [medchemexpress.com]
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